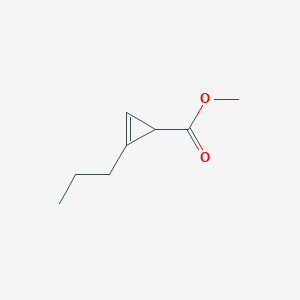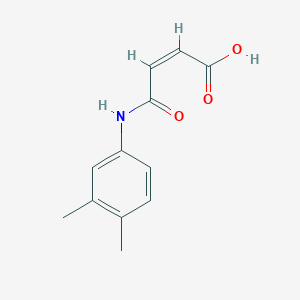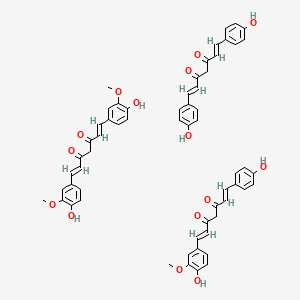
Oleoresin tumeric
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleoresin turmeric is an organic extract derived from the rhizomes of the turmeric plant (Curcuma longa). This compound is known for its vibrant yellow color and is widely used as a spice, coloring agent, and for its medicinal properties. The primary active components in oleoresin turmeric are curcuminoids, which include curcumin, demethoxycurcumin, and bisdemethoxycurcumin .
Méthodes De Préparation
Oleoresin turmeric is typically prepared through solvent extraction methods. The ground turmeric is extracted using organic solvents such as acetone, ethanol, or supercritical carbon dioxide. The extraction process involves heating the turmeric with the solvent, followed by condensation and separation of the oleoresin from the solvent . Industrial production methods often use supercritical fluid extraction (SFE) due to its efficiency and ability to produce high-quality oleoresin without thermal degradation .
Analyse Des Réactions Chimiques
Oleoresin turmeric undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions are derivatives of curcuminoids, which can exhibit different biological activities .
Applications De Recherche Scientifique
Oleoresin turmeric has a wide range of scientific research applications. In chemistry, it is used as a natural dye and in the synthesis of curcumin derivatives. In biology and medicine, it is studied for its anti-inflammatory, antioxidant, and anticancer properties. It is also used in the food industry as a natural coloring agent and preservative . Recent research has focused on its potential in treating various diseases, including arthritis, diabetes, and cancer .
Mécanisme D'action
The primary mechanism of action of oleoresin turmeric is through its curcuminoids, which exert their effects by modulating various molecular targets and pathways. Curcumin, the most studied curcuminoid, inhibits the activity of nuclear factor-kappa B (NF-κB), a protein complex involved in inflammation and cancer. It also modulates the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in inflammatory processes .
Comparaison Avec Des Composés Similaires
Oleoresin turmeric is unique due to its high curcuminoid content and its broad spectrum of biological activities. Similar compounds include ginger oleoresin, which contains gingerols and shogaols, and black pepper oleoresin, which contains piperine. While these compounds also exhibit anti-inflammatory and antioxidant properties, oleoresin turmeric is particularly noted for its potent anticancer effects and its use as a natural dye .
Propriétés
Formule moléculaire |
C60H54O15 |
|---|---|
Poids moléculaire |
1015.1 g/mol |
Nom IUPAC |
(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione;(1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione;(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C21H20O6.C20H18O5.C19H16O4/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2;1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14;20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h3-12,24-25H,13H2,1-2H3;2-12,21,24H,13H2,1H3;1-12,20-21H,13H2/b7-3+,8-4+;9-4+,10-5+;11-5+,12-6+ |
Clé InChI |
IYXGMLAORQQRHW-LITQUBMNSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O.COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O.C1=CC(=CC=C1/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O.COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O.C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


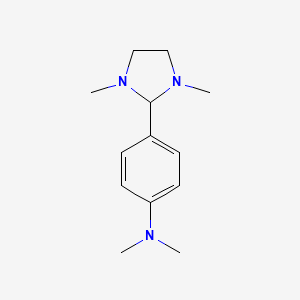
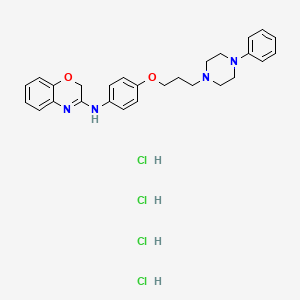

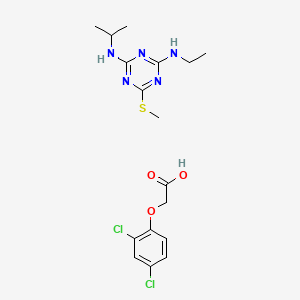
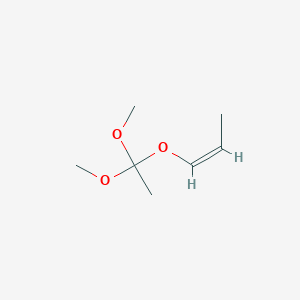
![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
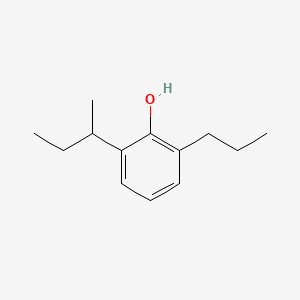
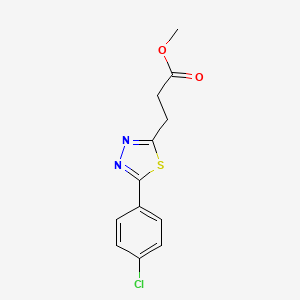

![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
